2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Antimalarial Activity
The optimized synthesis of certain quinoxaline derivatives has shown promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These compounds, characterized by high yields and diastereoselectivity, have demonstrated the potential for development into antimalarial drugs. For example, certain 1,2-dioxane-4-carboxamides displayed activity comparable to natural products like plakortin, with significantly higher activity than their methyl ester analogs (Lombardo et al., 2014).
Anti-Tubercular Agents
Novel 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-3-methylquinoxaline-1,4-dioxide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, highlighting the quinoxaline derivatives as potential anti-tubercular agents (Srinivasarao et al., 2020).
Tumor-Vascular Disrupting Agents
The study of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues has identified a novel class of tubulin-binding tumor-vascular disrupting agents. These compounds inhibit tumor growth by disrupting tumor vasculature, inducing apoptosis, and inhibiting tumor cell proliferation, representing a new approach to cancer therapy (Cui et al., 2017).
Hydrolysis of Quinoxaline Derivatives
Research on the hydrolysis of quinoxaline derivatives has provided insights into the chemical behavior and stability of these compounds, which could have implications for their storage, handling, and application in various chemical reactions (Iwanami et al., 1964).
Safety And Hazards
properties
IUPAC Name |
methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXXUNNLZOOPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318407 | |
Record name | 2-(Methoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate | |
CAS RN |
40016-70-4 | |
Record name | NSC330180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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